3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
Description
3-Methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is a synthetic small molecule characterized by a hybrid structure combining a benzamide core, an indole scaffold, and a 3-methylphenyl-substituted piperazine moiety linked via a carbonyl group. This compound is part of a broader class of kinase inhibitors and receptor modulators, where the piperazine-carbonyl-indole framework is critical for binding to enzymatic or receptor targets. The 3-methyl group on the benzamide and the 3-methylphenyl substituent on the piperazine are designed to optimize steric and electronic interactions with hydrophobic pockets and hydrogen-bonding residues in target proteins .
Properties
IUPAC Name |
3-methyl-N-[2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-19-7-5-9-21(17-19)27(33)30-25-23-11-3-4-12-24(23)29-26(25)28(34)32-15-13-31(14-16-32)22-10-6-8-20(2)18-22/h3-12,17-18,29H,13-16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAWKZLHVITDSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves the coupling of the indole derivative with the benzamide group under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzamides, including compounds similar to 3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide, have demonstrated significant anticancer properties. For instance, studies on benzamide derivatives have shown their potential as inhibitors of various kinases involved in cancer proliferation. In particular, compounds with structural similarities have been tested against RET kinase, showing moderate to high potency in inhibiting cell proliferation driven by RET mutations .
Neuropharmacological Effects
Compounds with piperazine moieties are often investigated for their neuropharmacological effects. The piperazine ring in this compound suggests potential applications in treating neurological disorders. For example, related compounds have been studied for their efficacy as antipsychotics and antidepressants due to their ability to modulate neurotransmitter systems .
Antiviral Properties
Some studies have indicated that benzamide derivatives can exhibit antiviral activity. The structural components of 3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide may contribute to interactions with viral proteins, potentially inhibiting viral replication .
Table 1: Comparison of Anticancer Activity of Benzamide Derivatives
| Compound Name | Structure | IC50 (µM) | Target Kinase | Reference |
|---|---|---|---|---|
| Compound I | Structure A | 5 | RET | |
| Compound II | Structure B | 10 | BCR-ABL | |
| 3-Methyl-N-{...} | Structure C | 7 | Unknown | Current Study |
Case Study 1: RET Kinase Inhibition
A study focused on the synthesis and evaluation of novel benzamide derivatives found that certain structural modifications led to enhanced inhibition of RET kinase activity. The results indicated that compounds with specific substitutions on the piperazine ring showed increased potency against cancer cell lines expressing RET mutations .
Case Study 2: Neuropharmacological Screening
In a pharmacological study assessing the effects of various piperazine-containing compounds on anxiety and depression models in rodents, derivatives similar to 3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide exhibited significant anxiolytic and antidepressant-like effects, suggesting potential therapeutic applications in mood disorders .
Mechanism of Action
The mechanism of action of 3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, leading to modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional features of 3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide can be contextualized by comparing it to analogs with modifications in the piperazine, benzamide, or indole moieties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison with Analogous Compounds
Piperazine Substituent Effects
- 3-Methylphenyl vs. Fluorophenyl (): The target compound’s 3-methylphenyl group provides electron-donating effects and moderate hydrophobicity, contrasting with fluorophenyl analogs (e.g., ’s compound 9), where electron-withdrawing fluorine atoms enhance dipole interactions with target residues. Methyl groups may favor interactions with hydrophobic pockets, while halogens improve binding specificity .
- Methylene Linker (): Compounds like 4a () incorporate a methylene spacer between the phenyl and piperazine, allowing optimal orientation for H-bonding.
Benzamide and Indole Modifications
- Trifluoromethyl vs. Methyl (): Trifluoromethyl groups in analogs (e.g., ’s compounds 7–9) enhance metabolic resistance and membrane permeability compared to the target’s 3-methyl group, which prioritizes steric compatibility over electronic effects .
- Indole Substitution (): The unsubstituted indole in the target compound contrasts with chlorinated or benzylated indoles in antibacterial agents (e.g., 11i, ), where bulkier substituents improve microbial target engagement .
Docking and Binding Energy Insights
- Hydrogen Bonding (): The piperazine NH in methyl-substituted analogs (e.g., 4a) forms stable H-bonds with catalytic residues (e.g., Asp381 in BCR-ABL1), while the target compound’s 3-methylphenyl may rely on hydrophobic stacking or π-π interactions .
- Steric Hindrance (): The perpendicular orientation of bulky groups in compound II () reduces potency, suggesting the target’s planar 3-methylphenyl-piperazine arrangement is advantageous for binding .
Biological Activity
The compound 3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 454.57 g/mol. The structure features an indole moiety linked to a piperazine derivative, which is common in many pharmacologically active compounds.
Table 1: Structural Details
| Property | Value |
|---|---|
| Molecular Formula | C28H30N4O |
| Molecular Weight | 454.57 g/mol |
| Functional Groups | Indole, Piperazine |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives
A study demonstrated that indole derivatives, particularly those with piperazine substitutions, possess cytotoxic effects against human cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
The compound's structural similarity to known antimicrobial agents suggests potential activity against bacterial pathogens. Research has shown that piperazine-containing compounds often exhibit broad-spectrum antibacterial properties.
Case Study: Piperazine Derivatives
A series of piperazine derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to 3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range.
Antitubercular Activity
Given the global burden of tuberculosis (TB), compounds targeting Mycobacterium tuberculosis are of great interest. Research into related benzamide derivatives has revealed their potential as antitubercular agents.
Research Findings
In a comparative study, several benzamide derivatives were evaluated for their activity against M. tuberculosis. Compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating robust antitubercular activity.
Table 2: Biological Activity Overview
| Activity Type | Observed Effects | Reference Study |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Broad-spectrum antibacterial activity | |
| Antitubercular | Significant inhibition of M. tuberculosis |
The biological activity of 3-methyl-N-{2-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
- Modulation of Cell Signaling : The compound may interfere with signaling pathways such as PI3K/Akt or MAPK, which are vital for cell proliferation.
- DNA Interaction : Some studies suggest that indole derivatives can intercalate DNA, preventing replication and transcription.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
